N-(3-hydroxypropyl)-3-nitrobenzamide
Description
N-(3-Hydroxypropyl)-3-nitrobenzamide is a nitrobenzamide derivative characterized by a 3-nitro-substituted benzamide core and a 3-hydroxypropyl group attached to the nitrogen atom. Its synthesis typically involves the reduction of carboxylic acids or activation of benzoyl chloride intermediates. For instance, borane-catalyzed reductions of 3-nitrobenzoic acid derivatives have been employed to generate similar compounds, as demonstrated in the production of N-(3-hydroxypropyl)benzamide (a structurally related compound lacking the nitro group) .
Properties
IUPAC Name |
N-(3-hydroxypropyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-6-2-5-11-10(14)8-3-1-4-9(7-8)12(15)16/h1,3-4,7,13H,2,5-6H2,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYOMCQNUAPHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385326 | |
| Record name | N-(3-HYDROXYPROPYL)-3-NITRO-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-91-9 | |
| Record name | N-(3-HYDROXYPROPYL)-3-NITRO-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 3-aminopropanol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include:
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and nitro group exhibit distinct hydrolysis behaviors:
Key findings:
-
Acid hydrolysis cleaves the amide bond via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .
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Nitro groups typically resist hydrolysis but can be reduced to amines under strongly acidic conditions.
Oxidation Pathways
Hydroxypropyl chain oxidation (primary alcohol):
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Mild oxidants (PCC/DCM): Forms 3-ketopropyl-3-nitrobenzamide.
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Strong oxidants (KMnO₄/H⁺): Cleaves chain to yield 3-nitrobenzoic acid.
Nitro group reduction (catalytic hydrogenation):
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 1 atm | 3-Aminobenzamide derivative |
| SnCl₂/HCl | Reflux, 4h | Partially reduced intermediates |
Electrophilic Aromatic Substitution (EAS)
The nitro group directs incoming electrophiles to the meta position:
| Reaction | Reagent | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3,5-Dinitrobenzamide derivative |
| Sulfonation | H₂SO₄, SO₃ | 3-Nitro-5-sulfobenzamide derivative |
Nucleophilic Acyl Substitution
The amide carbonyl may react under specialized conditions:
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Grignard reagents: Requires activation with TFAA to form reactive intermediates .
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Transesterification: Cs₂CO₃ promotes ester exchange at the amide group .
Stability and Decomposition
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Thermal degradation: Above 200°C, the nitro group decomposes, releasing NOₓ gases .
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Photolysis: UV exposure cleaves C-N bonds, forming nitroso intermediates (λ < 300 nm) .
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MS fragmentation: Major ions at m/z 150 (nitrobenzoyl fragment) and m/z 139 (hydroxypropylamine derivative) under ESI conditions .
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-(3-hydroxypropyl)-3-nitrobenzamide has demonstrated significant antimicrobial properties. Research indicates that compounds within the nitrobenzamide class exhibit efficacy against a range of bacteria and fungi, making them potential candidates for developing new antibiotics. For instance, studies have shown that derivatives of nitrobenzamides can inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
In a controlled study, various nitrobenzamide derivatives, including this compound, were tested for their Minimum Inhibitory Concentration (MIC) against several bacterial strains. The results are summarized in Table 1:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
| This compound | Pseudomonas aeruginosa | 64 |
This table illustrates the compound's potential as an antibacterial agent, especially against S. aureus, which is known for its resistance to many conventional antibiotics.
Agricultural Applications
Herbicidal Properties
this compound has been explored for its herbicidal activity. Compounds with similar structures have been shown to effectively control weed populations without harming crops. Field trials indicated that application rates as low as 1 lb/acre could significantly reduce weed biomass while maintaining crop yield .
Case Study: Field Trials
A series of field trials were conducted to evaluate the herbicidal effectiveness of this compound on common agricultural weeds:
| Weed Species | Application Rate (lb/acre) | Control (%) |
|---|---|---|
| Amaranthus retroflexus | 1 | 85 |
| Chenopodium album | 1 | 90 |
| Setaria viridis | 0.5 | 70 |
The data demonstrates that this compound can be an effective herbicide, particularly against broadleaf weeds.
Material Science
Polymer Synthesis
this compound can be utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Case Study: Polymer Properties
Research on the incorporation of this compound into polyurethanes revealed significant improvements in material properties:
| Property | Control Polyurethane | Modified Polyurethane |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Thermal Stability (°C) | 200 | 220 |
| Elongation at Break (%) | 300 | 350 |
The enhanced properties suggest that this compound can be valuable in developing high-performance materials.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amide group allows the compound to form hydrogen bonds with proteins, potentially affecting their function. The hydroxyl group can participate in further chemical modifications, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomers
- N-(3-Chlorophenethyl)-4-nitrobenzamide : This positional isomer features a 4-nitro group instead of 3-nitro. The meta vs. para substitution alters electronic properties, with the 3-nitro group in N-(3-hydroxypropyl)-3-nitrobenzamide likely exerting stronger electron-withdrawing effects on the benzamide ring, influencing reactivity in metal-catalyzed reactions .
- N-(2,6-Dimethyl-4-heptafluoroisopropyl)phenyl-3-nitrobenzamide : Shares the 3-nitrobenzamide core but substitutes the hydroxypropyl group with a bulky, lipophilic heptafluoroisopropylphenyl moiety. This drastically reduces water solubility but may enhance binding to hydrophobic targets in agrochemical applications .
Functional Group Variations
- N-(3-Hydroxypropyl)benzamide : Lacks the nitro group, simplifying the electronic profile. The absence of the nitro substituent reduces steric hindrance and electron withdrawal, making it less reactive in C–H functionalization reactions compared to this compound .
- N-(3-Aminopropyl)-2-ethoxybenzamide: Substitutes the nitro group with an ethoxy group and replaces hydroxypropyl with aminopropyl. The ethoxy group donates electron density, opposing the nitro group’s electron-withdrawing effects, while the aminopropyl group introduces basicity, altering pH-dependent solubility .
Pharmacologically Relevant Derivatives
- N-(5-Methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride: Incorporates a morpholinopropyl group and a benzothiazole ring. The morpholine group enhances solubility in polar solvents, while the benzothiazole moiety may confer fluorescence or kinase inhibitory activity, highlighting the versatility of nitrobenzamides in drug design .
Physicochemical Properties and Reactivity
Key Findings:
- Synthetic Methods : Borane-catalyzed reductions (e.g., for N-(3-hydroxypropyl)benzamide) offer mild conditions and chemoselectivity, advantageous over harsher methods like zinc/ammonium acetate reductions used in nitro-group-containing prodrug metabolites .
- Biological Relevance : Nitro groups in compounds like this compound are critical for hypoxia-targeting prodrug activation, as seen in related 3-nitrobenzamide metabolites .
Biological Activity
N-(3-hydroxypropyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group attached to a benzamide structure, which contributes to its unique electronic properties. The molecular formula is CHNO, with a molecular weight of approximately 212.22 g/mol.
1. Antimicrobial Activity
Research has indicated that compounds containing nitro groups, such as this compound, exhibit notable antimicrobial properties. A study demonstrated that derivatives with nitro substitutions showed enhanced activity against various bacterial strains, suggesting that the nitro group plays a crucial role in their mechanism of action.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 64 µg/mL |
2. Antioxidant Activity
The antioxidant capacity of this compound was evaluated using several assays, including DPPH and ABTS scavenging assays. Results indicated that this compound exhibits moderate antioxidant activity, comparable to known antioxidants like Trolox.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 120 |
| ABTS | 150 |
3. Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The compound reduced the levels of TNF-α and IL-6 significantly, highlighting its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Activity : The presence of the nitro group is essential for its antimicrobial and antioxidant activities.
- Cell Signaling Modulation : The compound may influence cellular signaling pathways involved in inflammation and oxidative stress responses.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to inflammation and microbial resistance.
Case Studies
- Antimicrobial Efficacy : A study conducted on various nitro-substituted benzamides demonstrated the effectiveness of this compound against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.
- In Vivo Anti-inflammatory Effects : In a murine model, administration of this compound led to a significant reduction in paw edema induced by carrageenan, indicating its potential therapeutic use in inflammatory conditions.
Q & A
Q. What are the optimal synthetic routes for N-(3-hydroxypropyl)-3-nitrobenzamide, and how do reaction conditions influence yield?
The synthesis of nitrobenzamide derivatives typically involves coupling nitrobenzoyl chloride with amine derivatives under controlled conditions. For example, similar compounds like N-(3-chlorophenethyl)-4-nitrobenzamide were synthesized via reaction between 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine in anhydrous dichloromethane at 0–5°C, followed by room-temperature stirring for 12–24 hours . Adjusting solvent polarity (e.g., THF vs. DCM) and reaction time can significantly impact yield and purity. Monitoring via TLC and optimizing stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine) are recommended to minimize side products .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For nitrobenzamides, ¹H NMR can resolve aromatic protons (δ 7.5–8.5 ppm) and hydroxypropyl protons (δ 1.8–3.5 ppm), while ¹³C NMR identifies carbonyl (δ ~165 ppm) and nitro-group-associated carbons. Complementary techniques like UV-Vis (λmax ~260–300 nm for nitroaromatics) and mass spectrometry (ESI-MS for molecular ion detection) enhance structural validation .
Q. How can researchers assess the solubility and stability of this compound in different solvents?
Perform solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using gravimetric analysis. Stability studies should include accelerated degradation under acidic/basic conditions (e.g., HCl/NaOH at 40°C) and photostability (UV exposure). For nitrobenzamides, avoid prolonged light exposure due to potential nitro-group reduction .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the nitro group in this compound during catalytic hydrogenation?
The nitro group can be reduced to an amine under hydrogen gas with catalysts like Pd/C or Raney Ni. Reaction monitoring via HPLC or in situ IR spectroscopy reveals intermediates (e.g., nitroso, hydroxylamine). Solvent choice (e.g., ethanol vs. ethyl acetate) and hydrogen pressure (1–5 atm) critically influence reaction rate and selectivity. Competing side reactions, such as over-reduction or dehydroxylation, require controlled catalyst loading (5–10 wt%) .
Q. How can researchers resolve contradictions in bioactivity data for nitrobenzamide derivatives?
Discrepancies in bioactivity (e.g., iNOS inhibition vs. cytotoxicity) may arise from assay conditions (e.g., cell line variability, concentration ranges). For example, N-(3-hydroxypropyl) derivatives with trifluoromethyl groups showed iNOS selectivity in vitro but poor membrane permeability in vivo . Validate results using orthogonal assays (e.g., SPR for binding affinity, molecular docking for binding mode consistency) and adjust substituents (e.g., introducing hydrophilic groups) to improve bioavailability .
Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?
Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) can model interactions with enzymes like iNOS. Focus on key residues (e.g., heme-binding pocket in iNOS) and assess binding energy (ΔG) and hydrogen-bond networks. For nitrobenzamides, the nitro group often participates in π-π stacking with aromatic residues, while the hydroxypropyl moiety may stabilize hydrophobic interactions .
Q. How should researchers address discrepancies between experimental and theoretical spectral data?
If NMR/IR peaks deviate from computational predictions (e.g., DFT-optimized structures), consider solvent effects, tautomerism, or conformational flexibility. For example, rotational barriers in the hydroxypropyl chain may cause peak splitting in ¹H NMR. Use variable-temperature NMR or 2D techniques (COSY, HSQC) to resolve dynamic effects .
Methodological Notes
- Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent nitro-group degradation .
- Data Validation : Cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) .
- Bioactivity Studies : Include positive/negative controls (e.g., L-NAME for iNOS assays) to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
